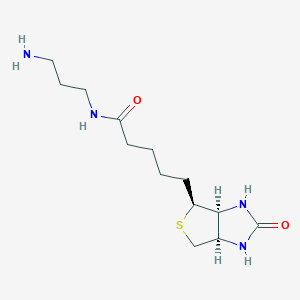
4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group, a methoxy group, and a methylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene as the core structure.
Substitution Reactions: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and anhydrous aluminum chloride as a catalyst.
Methoxylation: The methoxy group is added through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Anhydrous aluminum chloride as a catalyst for Friedel-Crafts alkylation.
Major Products
Oxidation: Produces carboxylic acids or ketones depending on the reaction conditions.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving protein tagging and labeling due to its unique structural properties.
Medicine: Investigated for its potential use in drug development and as a probe in NMR studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene involves its interaction with various molecular targets and pathways. The tert-butyl group can act as a steric hindrance, affecting the compound’s reactivity and interaction with other molecules. The methoxy and methylsulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the methoxy and methylsulfonyl groups.
4-tert-Butylbenzenesulfonic acid: Contains a sulfonic acid group instead of a methylsulfonyl group.
Benzene, tert-butyl-: Another similar compound with only the tert-butyl group attached to the benzene ring.
Uniqueness
4-(tert-Butyl)-1-methoxy-2-(methylsulfonyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups on the benzene ring makes it a versatile compound for various chemical reactions and applications .
Propriétés
Numéro CAS |
79573-96-9 |
|---|---|
Formule moléculaire |
C12H18O3S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
4-tert-butyl-1-methoxy-2-methylsulfonylbenzene |
InChI |
InChI=1S/C12H18O3S/c1-12(2,3)9-6-7-10(15-4)11(8-9)16(5,13)14/h6-8H,1-5H3 |
Clé InChI |
AIIGNXGDSFHBGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3,4,5-trimethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B8678011.png)

![(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B8678022.png)









![N-(3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)quinoline-8-carboxamide](/img/structure/B8678105.png)

